molecular formula C16H11ClN2 B1225301 2-Chloro-4,6-diphenylpyrimidine CAS No. 2915-16-4

2-Chloro-4,6-diphenylpyrimidine

Cat. No. B1225301
CAS RN: 2915-16-4
M. Wt: 266.72 g/mol
InChI Key: QNGVEVOZKYHNGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4,6-diphenylpyrimidine-related compounds involves several steps, including Knoevenagel reactions, Suzuki–Miyaura cross-coupling reactions, and reactions with amines or carbonyl compounds. For example, a compound was synthesized from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction (Diarra, Robin‐le Guen, & Achelle, 2021). Additionally, nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds (Sedova, Shkurko, & Nekhoroshev, 2002).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied through various spectroscopic and crystallographic methods. Techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography have been employed to determine the structure and electronic properties of these compounds. For instance, the crystal structure of a compound synthesized from 4,6-diphenylpyrimidine was determined by single-crystal X-ray diffraction analysis, highlighting the detailed molecular geometry and confirming the presence of chlorine and methyl substituents (Guo et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical transformations, including cyclopalladation reactions and reactions with nucleophiles, leading to a wide range of derivatives with diverse chemical properties. The reactivity and transformation pathways are influenced by the presence of substituents and their positions on the pyrimidine ring (Caygill, Hartshorn, & Steel, 1990).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of their substituents. Studies have shown that these compounds exhibit interesting solvatochromic and photophysical properties, which can be tuned by controlling their molecular packing structures (Choi et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and electronic characteristics, have been explored through experimental and theoretical studies. DFT calculations, molecular docking, and experimental analyses provide insights into the electronic properties, reactivity towards metal ions, and potential applications in sensing and materials science (Sengmany, Gall, & Léonel, 2011).

Scientific Research Applications

Coupling Reactions

2-Chloro-4,6-diphenylpyrimidine has been utilized in coupling reactions. Nasielski, Standaert, and Nasielski‐Hinkens (1991) demonstrated its dimerization to 2,2′-bipyrimidines using Tiecco's method, involving NiCl2, triphenylphosphine, and zinc in DMF (Nasielski, Standaert, & Nasielski‐Hinkens, 1991).

Synthesis of Nitrogen-Containing Derivatives

Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or hydrazino compounds (Sedova, Shkurko, & Nekhoroshev, 2002).

Cyclopalladation Studies

Caygill, Hartshorn, and Steel (1990) explored the cyclopalladation of phenylpyrimidines, including 4,6-diphenylpyrimidine. They characterized the cyclopalladated products by NMR and X-ray crystal structure analysis (Caygill, Hartshorn, & Steel, 1990).

Amination Studies

Kroon and Plas (2010) investigated the amination of 2-X-4,6-diphenylpyrimidines (X=F, Cl, Br), revealing insights into the reaction mechanisms involved (Kroon & Plas, 2010).

Tautomerism Research

Weis and Vishkautsan (1984) prepared 4,6-Diphenyl-1,2-dihydropyrimidine by reducing 4,6-diphenylpyrimidin-2(1H)-one or 4,6-diphenylpyrimidine, analyzing its tautomeric equilibrium using NMR (Weis & Vishkautsan, 1984).

Self-Assembly Studies

Rospenk and Koll (2007) conducted a combined experimental and theoretical study on the self-assembly of 2-aminopyrimidine derivatives, including 2-amino-4,6-diphenyl-pyrimidine, in nonpolar solvents (Rospenk & Koll, 2007).

Synthesis of Pyrimidine Derivatives

Zvezdina, Zhdanova, and Dorofeenko (1980) explored the synthesis of pyrimidine derivatives by reacting pyrylium salts with guanidine compounds, including 4,6-diphenylpyrimidine derivatives (Zvezdina, Zhdanova, & Dorofeenko, 1980).

Metallation Studies

Katrizky, Salgado, Chermprapai, and Ponkshe (1982) examined the acylation and alkylation reactions of 2-alkylamino-4,6-diphenylpyrimidines, providing insights into their metallation behaviors (Katrizky, Salgado, Chermprapai, & Ponkshe, 1982).

Adenosine Receptor Antagonism

Robinson et al. (2016) evaluated a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential adenosine receptor antagonists, showcasing their potential in therapeutic applications (Robinson et al., 2016).

Optical and Electrochemical Properties

Ivanova and Balashev (2010) synthesized and characterized Rh(III) complexes based on 4,6-diphenylpyrimidine, studying their optical and electrochemical properties (Ivanova & Balashev, 2010).

Oxidation Studies

Meenakshisundaram et al. (2007) investigated the chromium(VI) oxidation of 2-amino-4,6-diarylpyrimidines, including 4,6-diphenylpyrimidine, examining their kinetic behaviors and reaction pathways (Meenakshisundaram et al., 2007).

Anti-inflammatory Gel Development

Kuvaeva et al. (2022) synthesized a hydroxypyrimidine derivative from 4,6-diphenylpyrimidine, evaluating its potential for anti-inflammatory gel development (Kuvaeva et al., 2022).

Supramolecular Network Studies

Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines, including 2-amino-4,6-diphenylpyrimidine, to study their supramolecular networks (Goswami et al., 2008).

Fluorescence Properties

Wu et al. (2008) investigated the fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones, synthesizing 4,6-diphenylpyrimidin-2(1H)-one and studying its zinc ion recognition abilities (Wu et al., 2008).

Synthesis of Anticancer Drug Intermediates

Lei-ming (2012) synthesized 4,6-dichloro-2-methylpyrimidine, an important intermediate of the anticancer drug dasatinib, from 4,6-diphenylpyrimidine derivatives (Lei-ming, 2012).

Safety and Hazards

2-Chloro-4,6-diphenylpyrimidine is classified under GHS07, with the signal word "Warning" . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

2-chloro-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGVEVOZKYHNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365198
Record name 2-chloro-4,6-diphenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2915-16-4
Record name 2-chloro-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-diphenylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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